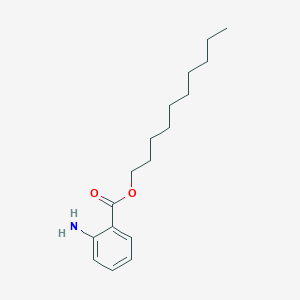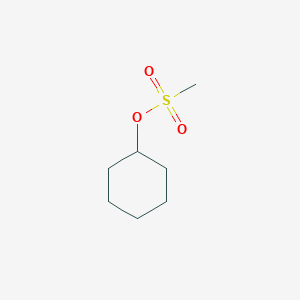
1H-吲哚-2-甲醛
概述
描述
1H-Indole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Indole-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗病毒和抗癌应用
“1H-吲哚-2-甲醛”衍生物表现出显著的生物活性,包括抗病毒和抗癌特性 . 例如,某些衍生物已显示出对甲型流感病毒和柯萨奇病毒 B4 的抑制活性,IC50 值表明它们是有效的抗病毒剂 . 此外,用苄基-1H-吲哚取代的配体对癌细胞系表现出高度选择性,表明其在靶向癌症治疗中的潜力 .
有机合成:杂环化合物的先驱
在有机合成中,“1H-吲哚-2-甲醛”用作构建复杂杂环化合物的先驱 . 其固有的官能团促进了 C-C 和 C-N 偶联反应,使其成为合成具有生物活性的结构(如咔唑、三唑和吡唑衍生物)的多功能起始材料 .
材料科学:天然产物的合成
该化合物在材料科学中被用作合成吲哚和天然产物的起始剂 . 它在甲醇中的溶解度和与各种试剂的反应性使其成为开发具有潜在应用于各个行业的各种材料的宝贵化学品。
分析化学:醛糖还原酶抑制剂
“1H-吲哚-2-甲醛”衍生物已被评估为醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 抑制剂,这在糖尿病并发症的管理中很重要 . 这些抑制剂在开发治疗糖尿病相关疾病的药物中发挥着至关重要的作用。
农业化学:植物激素衍生物
“1H-吲哚-2-甲醛”的衍生物在农业化学中具有重要意义,特别是作为植物激素衍生物(如吲哚-3-乙酸)的先驱,吲哚-3-乙酸是高等植物中色氨酸降解产生的 . 这些衍生物可以影响植物的生长发育,为提高农业生产力提供潜在的增强手段。
环境科学:生物降解和环境影响
在环境科学中,“1H-吲哚-2-甲醛”衍生物的研究有助于了解芳香族化合物的生物降解过程 . 该领域的研究可以导致制定策略,以减轻工业活动对环境的影响并提高生态可持续性。
安全和危害
1H-Indole-2-carbaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
未来方向
1H-Indole-2-carbaldehyde and its derivatives have been widely used as starting materials for the synthesis of important indole-based compounds . This review highlights the recent applications of 1H-indole-2-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
作用机制
Target of Action
1H-Indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the biological activities that the compound exhibits.
Mode of Action
The interaction of 1H-Indole-2-carbaldehyde with its targets results in a variety of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives, including 1H-Indole-2-carbaldehyde, affect various biochemical pathways. For example, they have been found to influence the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can be diverse, ranging from antiviral activity to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of 1H-Indole-2-carbaldehyde’s action can be diverse due to its ability to interact with multiple targets. For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A . .
生化分析
Biochemical Properties
1H-Indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole-2-carbaldehyde, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Cellular Effects
1H-Indole-2-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 1H-Indole-2-carbaldehyde can affect the expression of genes involved in these processes, thereby altering the cellular response to external stimuli . These effects are crucial in understanding the potential therapeutic applications of 1H-Indole-2-carbaldehyde in treating diseases such as cancer and viral infections.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-2-carbaldehyde involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting their antiviral and anticancer effects . Additionally, 1H-Indole-2-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve specific binding sites on the target molecules, leading to conformational changes that affect their activity and function.
Temporal Effects in Laboratory Settings
The effects of 1H-Indole-2-carbaldehyde can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of 1H-Indole-2-carbaldehyde on cellular function can vary depending on the duration of exposure and the specific cellular context . These temporal effects are crucial in designing experiments and interpreting the results of studies involving 1H-Indole-2-carbaldehyde.
Dosage Effects in Animal Models
The effects of 1H-Indole-2-carbaldehyde can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal or no effect, while higher doses can lead to significant biological activity . Additionally, high doses of 1H-Indole-2-carbaldehyde can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage effects are important in determining the therapeutic window and safety profile of 1H-Indole-2-carbaldehyde for potential clinical applications.
Metabolic Pathways
1H-Indole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic pathways can influence the bioavailability and activity of 1H-Indole-2-carbaldehyde, as well as its potential interactions with other drugs and endogenous compounds . Understanding these pathways is crucial in predicting the pharmacokinetics and pharmacodynamics of 1H-Indole-2-carbaldehyde.
Transport and Distribution
The transport and distribution of 1H-Indole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of 1H-Indole-2-carbaldehyde in specific cellular compartments . For instance, indole derivatives can be transported by organic anion transporters and multidrug resistance proteins, which play a role in their cellular distribution and excretion . These transport and distribution mechanisms are important in understanding the pharmacokinetics and tissue-specific effects of 1H-Indole-2-carbaldehyde.
Subcellular Localization
The subcellular localization of 1H-Indole-2-carbaldehyde can influence its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct 1H-Indole-2-carbaldehyde to its site of action . Understanding the subcellular localization of 1H-Indole-2-carbaldehyde is crucial in elucidating its molecular mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNOTUDDIXOFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172468 | |
| Record name | 1H-Indole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19005-93-7 | |
| Record name | 2-Formylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FORMYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N9CD7DLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
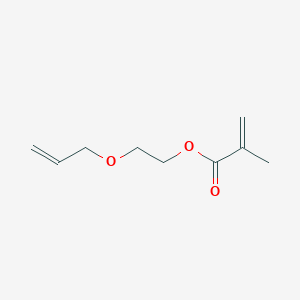
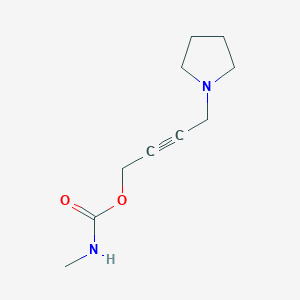
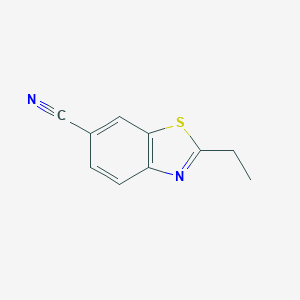
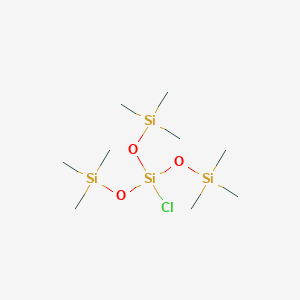

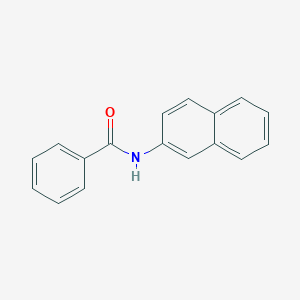


![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)

